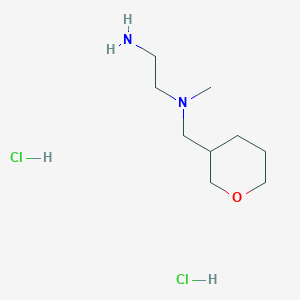
2-(3-氨基哌啶-1-基)吡啶-3-胺
描述
2-(3-Aminopiperidin-1-yl)pyridin-3-amine, also known as 2-Aminopyridin-3-amine (2-APA), is an organic compound that has been widely studied in recent years due to its potential applications in a variety of industries. 2-APA is a derivative of pyridine, which is a six-member heterocyclic aromatic compound. It is an amine, which is an organic compound containing a nitrogen atom with a lone pair of electrons. 2-APA has a wide range of potential applications, including in pharmaceuticals, agrochemicals, and materials science.
科学研究应用
鱼类中的生物胺和亚硝胺的形成
生物胺对于评估鱼类的安全性和质量至关重要。对这些胺的研究,包括它们在中毒、腐败和亚硝胺形成中的作用,可以深入了解食品安全和保存方法。诸如尸胺和腐胺等胺类在亚硝胺(如亚硝基哌啶)形成中的作用突出了理解食品科学和毒理学中胺类反应的重要性 (Bulushi 等,2009)。
杂环芳香胺的分析
对杂环芳香胺(已知在熟肉中致癌)的分析研究强调了检测和量化食品中这些化合物的重要性。已经开发了诸如液相色谱结合质谱联用的技术用于灵敏和选择性分析,这可能与在类似背景下研究“2-(3-氨基哌啶-1-基)吡啶-3-胺”有关 (Teunissen 等,2010)。
化学性质和络合物的形成
含有苯并咪唑和苯并噻唑结构的化合物的化学和物理性质已被广泛综述,这表明“2-(3-氨基哌啶-1-基)吡啶-3-胺”有可能参与形成具有有趣的光谱、磁性或生物活性的络合物。这强调了其在材料科学和药物化学中的潜在用途 (Boča 等,2011)。
降解的高级氧化工艺
已经综述了使用高级氧化工艺降解含氮化合物,重点是芳香胺、染料和农药。这一研究领域对于环境科学和工程至关重要,“2-(3-氨基哌啶-1-基)吡啶-3-胺”可以被研究其环境归宿或作为研究降解机理的模型化合物 (Bhat & Gogate,2021)。
药物开发和药理学
探索二肽基肽酶 IV 抑制剂用于治疗 2 型糖尿病强调了理解特定胺的相互作用和抑制机制的重要性。“2-(3-氨基哌啶-1-基)吡啶-3-胺”有可能作为支架或先导化合物用于开发新的治疗剂 (Mendieta 等,2011)。
作用机制
Target of Action
It is known that similar compounds, such as substituted imidazo[1,2-a]pyridines, possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . They have also been proposed for the treatment of cancer and cardiovascular diseases .
Mode of Action
Similar compounds have been shown to inhibit the formation of yeast to mold as well as ergosterol formation by computational simulation against sterol 14-alpha demethylase (cyp51) and inhibition of ergosterol biosynthesis by in-vitro model .
Biochemical Pathways
Similar compounds have been shown to inhibit the formation of ergosterol in yeast cells, which is a crucial component of fungal cell membranes .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic profiles .
Result of Action
Similar compounds have shown potent activity against candida spp, including several multidrug-resistant Candida spp .
Action Environment
The synthesis of similar compounds has been achieved under different reaction conditions .
属性
IUPAC Name |
2-(3-aminopiperidin-1-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c11-8-3-2-6-14(7-8)10-9(12)4-1-5-13-10/h1,4-5,8H,2-3,6-7,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFTVGKVNCWEMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CC=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-butyl N-{3-hydroxy-2-[(2-methylphenyl)methyl]propyl}carbamate](/img/structure/B1382158.png)





![2-[(2-Methyloxolan-3-yl)amino]ethan-1-ol](/img/structure/B1382172.png)

![1-[(Tert-butoxy)carbonyl]-3,3-dimethylpiperidine-2-carboxylic acid](/img/structure/B1382175.png)


![ethyl 3-({[(benzyloxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-5-carboxylate](/img/structure/B1382179.png)
